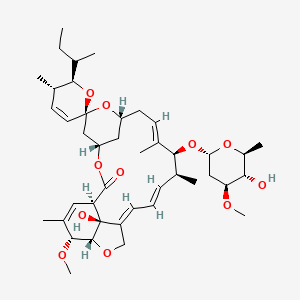

Avermectin A1a monosaccharide

Description

Properties

Molecular Formula |

C42H62O11 |

|---|---|

Molecular Weight |

742.9 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1 |

InChI Key |

UFXJUDTUTIFNOY-DXLDPMLMSA-N |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Avermectin A1a Monosaccharide

Microbial Origin and Fermentative Production by Streptomyces avermitilis Strains

Avermectin (B7782182) A1a monosaccharide, along with other avermectin components, is a natural product of the soil-dwelling actinomycete, Streptomyces avermitilis. pnas.orgmdpi.com This bacterium is the primary industrial source for the production of avermectins through large-scale fermentation processes. mdpi.compnas.org The biosynthesis of these complex macrocyclic lactones is a highly regulated and resource-intensive process for the microorganism. pnas.orgjmb.or.kr Different strains of S. avermitilis, including wild-type and industrially improved variants, are utilized for their ability to produce a mixture of eight related avermectin compounds, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. jmb.or.krasm.orgplos.org The formation of the avermectin A1a monosaccharide represents a key step in the pathway leading to the final A1a and A2a products.

Role of Polyketide Synthase Complexes in Aglycone Formation

The biosynthesis of the avermectin core structure, the aglycone, is a remarkable feat of enzymatic machinery, orchestrated by a Type I polyketide synthase (PKS) system. wikipedia.orgacs.orgmdpi.com This system in S. avermitilis is composed of four large, multifunctional proteins: AVES 1, AVES 2, AVES 3, and AVES 4. mdpi.compnas.orgjst.go.jp These enzymes contain a total of 12 modules, each responsible for a specific cycle of chain elongation and modification of the growing polyketide chain. pnas.orgjst.go.jpoup.com

The process begins with a starter unit, which for the "a" series of avermectins, including A1a, is 2-methylbutyryl-CoA, derived from the amino acid isoleucine. wikipedia.orgpnas.orgnih.gov This starter unit is then sequentially extended by the addition of seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA). mdpi.compnas.orgnih.gov The PKS modules guide this assembly, with each module containing specific domains such as acyltransferase (AT), β-ketoacyl-ACP synthase (KS), and acyl carrier protein (ACP). mdpi.compnas.org Additional domains like ketoreductase (KR) and dehydratase (DH) within certain modules determine the reduction state of the β-carbon at each step. pnas.org The final polyketide chain is released from the PKS complex through the action of a thioesterase (TE) domain, leading to the formation of an intramolecular cyclic ester and the initial aglycone. wikipedia.org

Glycosylation Mechanisms and Glycosyltransferase Activity

Following a series of modifications to the initial aglycone, the crucial step of glycosylation occurs. This process involves the attachment of a sugar moiety, L-oleandrose, to the C13 hydroxyl group of the avermectin aglycone. pnas.orgnih.gov The formation of this compound is the direct result of the first glycosylation event.

The key enzyme responsible for this reaction is a single glycosyltransferase, AveBI. wikipedia.orgpnas.orgnih.gov This enzyme catalyzes the transfer of an L-oleandrose unit from its activated precursor, dTDP-L-oleandrose, to the avermectin aglycone. wikipedia.orgnih.govacs.org The biosynthesis of dTDP-L-oleandrose itself is a multi-step process governed by the aveBII-BVIII genes. wikipedia.orgpnas.orgnih.gov

Interestingly, AveBI exhibits iterative activity, meaning it can catalyze two successive glycosylation reactions. nih.govacs.org The first reaction produces the monosaccharide derivative (e.g., this compound), and the second reaction attaches another L-oleandrose unit to the first, forming the disaccharide found in the final avermectin products. nih.govacs.org In vitro studies have confirmed this tandem glycosylation activity and have also demonstrated the reversibility of the reaction catalyzed by AveBI. nih.govacs.orgacs.org

Genetic Loci and Regulatory Elements in Avermectin Biosynthesis (e.g., ave genes)

The entire biosynthetic pathway for avermectins is encoded by a large gene cluster, spanning approximately 82 to 90 kilobases of the S. avermitilis chromosome. mdpi.compnas.orgoup.com This cluster, referred to as the ave gene cluster, contains all the necessary genes for the production of the PKS enzymes, the modifying enzymes, the enzymes for oleandrose (B1235672) biosynthesis, and the glycosyltransferase. wikipedia.orgpnas.orgjst.go.jp

The PKS genes, aveA1, aveA2, aveA3, and aveA4, are organized into two convergently transcribed units. pnas.orgjst.go.jp Other key genes within the cluster include:

aveE : Encodes a cytochrome P450 monooxygenase responsible for the formation of the furan (B31954) ring. wikipedia.org

aveF : Encodes a ketoreductase that reduces the keto group at C5. wikipedia.org

aveC : Influences the dehydratase activity in module two, affecting the C22-C23 bond. wikipedia.orgacs.org

aveD : Encodes a methyltransferase responsible for O-methylation at C5. wikipedia.org

aveBI-BVIII : A set of genes responsible for the biosynthesis of dTDP-L-oleandrose and its transfer to the aglycone. wikipedia.orgpnas.orgnih.gov

The expression of the ave gene cluster is tightly regulated. A key pathway-specific positive regulator is encoded by the aveR gene. pnas.orgnih.gov AveR is believed to activate the transcription of the other ave genes. pnas.orgplos.orgnih.gov Other regulatory proteins, such as those from the TetR family (e.g., AveT, SAV576), also play a role in modulating avermectin production, often by indirectly influencing the expression of aveR. asm.orgplos.orgnih.gov

Metabolic Precursors and Pathway Intermediates

The biosynthesis of this compound is dependent on a steady supply of primary metabolites that serve as building blocks. The key precursors are:

2-methylbutyryl-CoA : Derived from the amino acid L-isoleucine, this serves as the starter unit for the "a" series of avermectins. mdpi.compnas.orgnih.gov

Malonyl-CoA : Derived from acetyl-CoA, this provides the seven acetate extender units for the polyketide chain. mdpi.comnih.govmdpi.com

Methylmalonyl-CoA : This provides the five propionate extender units. mdpi.comnih.govmdpi.com

Glucose : Serves as the ultimate carbon source for the entire avermectin molecule, including the oleandrose sugar moiety. nih.gov Labeled glucose studies have shown its incorporation into both the aglycone and the sugar. nih.gov

S-adenosyl methionine (SAM) : The S-methyl group of methionine is the source of the methyl groups for the O-methylation steps. nih.gov

The biosynthetic pathway involves a number of key intermediates. Following the formation of the initial polyketide chain, a series of aglycone intermediates are generated. Studies with blocked mutants of S. avermitilis have helped to identify some of these, such as 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a aglycones. nih.gov The pathway then proceeds through the formation of the avermectin aglycone, which is then glycosylated to form the monosaccharide, and subsequently the disaccharide.

Strain Engineering and Mutagenesis for Pathway Elucidation and Targeted Production

Genetic manipulation of S. avermitilis has been instrumental in both understanding the avermectin biosynthetic pathway and for improving the production of specific avermectin components. pnas.orgnih.gov Early studies utilized classical mutagenesis to generate avermectin-nonproducing mutants. nih.govnih.gov By classifying these mutants based on their ability to produce intermediates or convert them to final products, researchers were able to map parts of the biosynthetic pathway. nih.gov

More targeted genetic engineering approaches, such as gene disruption and replacement, have provided more precise insights. nih.govnih.gov For instance, inactivation of the aveR gene resulted in the complete loss of avermectin production, confirming its role as a positive regulator. nih.gov Deletion of genes encoding for competing polyketide synthases, such as the type III PKS cluster rpp, has been shown to increase avermectin yields by redirecting precursor flow. nih.gov

Combinatorial biosynthesis, which involves swapping domains or modules between different PKS systems, has been used to generate novel avermectin derivatives. researchgate.netnih.gov For example, replacing the dehydratase-ketoreductase domains of the avermectin PKS module 2 with those from the meilingmycin pathway led to the production of ivermectin, a derivative with a saturated C22-C23 bond. researchgate.netnih.gov These techniques hold promise for the targeted production of specific avermectin intermediates like the A1a monosaccharide, although this is often a challenging endeavor due to the complexity of the PKS machinery. researchgate.net

Environmental and Nutritional Modulators of Biosynthesis

The production of avermectins, including the A1a monosaccharide intermediate, by S. avermitilis is significantly influenced by the fermentation conditions. Both environmental and nutritional factors can modulate the biosynthetic machinery.

Nutritional Factors: The composition of the fermentation medium is critical. The availability of carbon and nitrogen sources, as well as precursors like branched-chain amino acids (isoleucine for the "a" series), can directly impact the yield and composition of the avermectin mixture. mdpi.comresearchgate.net For instance, the supply of acyl-CoA precursors is a key determinant of avermectin production levels. nih.govmdpi.com

Environmental Factors: Physical parameters such as temperature, pH, and dissolved oxygen levels during fermentation can also affect the growth of S. avermitilis and its production of secondary metabolites. Maintaining optimal conditions is crucial for maximizing yields in industrial fermentation processes.

Molecular Interactions and Biological Mechanisms of Action

Ligand-Receptor Binding Profiles in Invertebrate Systems

Avermectin (B7782182) A1a monosaccharide, a derivative of the naturally occurring avermectins, primarily exerts its effects through high-affinity binding to specific receptors in invertebrate nerve and muscle cells. wikipedia.orgnih.gov Its principal targets are glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels unique to invertebrates. smolecule.comnih.govresearchgate.net This specificity for invertebrate receptors is a cornerstone of the selective toxicity of avermectins. wikipedia.org

The binding of Avermectin A1a monosaccharide to these channels is characterized as being potent and nearly irreversible. medkoo.comembopress.org This interaction allosterically modulates the receptor, meaning it binds to a site distinct from the glutamate (B1630785) binding site, to lock the channel in an open state. plos.org This high-affinity binding has been demonstrated in studies using the model organism Caenorhabditis elegans, where a strong correlation was found between the binding affinity of various avermectin analogs to membranes, their ability to activate chloride currents, and their nematocidal activity. nih.gov The binding specificity is influenced by the chemical structure of the avermectin, including the substituents on the macrocyclic lactone ring. biorxiv.org In some invertebrates, avermectins also show an affinity for gamma-aminobutyric acid (GABA) receptors, further contributing to their biological activity. smolecule.comsemanticscholar.org

Modulation of Ion Channels (e.g., Glutamate-Gated Chloride Channels, Gamma-Aminobutyric Acid Receptors)

The primary mechanism of action for this compound is the modulation of ligand-gated ion channels, leading to paralysis and death in susceptible invertebrates. smolecule.comresearchgate.net It acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls). smolecule.complos.org By binding to these channels, it potentiates the effect of the neurotransmitter glutamate and can also directly open the channel in the absence of glutamate. nih.govnih.gov This action causes a prolonged influx of chloride ions into nerve and muscle cells. wikipedia.orgembopress.org The increased intracellular chloride concentration leads to hyperpolarization of the cell membrane, making it less excitable and effectively blocking the transmission of electrical signals, which results in flaccid paralysis. wikipedia.orguu.nl

Cellular and Subcellular Effects in Model Organisms

In the model nematode Caenorhabditis elegans, exposure to avermectins like the A1a monosaccharide induces distinct and observable cellular and subcellular effects. The most prominent cellular effect is the paralysis of both somatic (body wall) and pharyngeal (feeding) muscles. embopress.orgnih.gov Inhibition of the pharyngeal pump prevents the nematode from feeding, leading to starvation, which is a significant contributor to its lethal effects. embopress.org

At a subcellular level, the primary effect is the disruption of the electrochemical gradient across the membranes of nerve and muscle cells. This is a direct consequence of the sustained influx of chloride ions through the persistently open GluCls. wikipedia.orguu.nl Electrophysiological studies on C. elegans have directly demonstrated that avermectins induce an inward chloride current, leading to membrane hyperpolarization. nih.gov This sustained current effectively silences neuronal activity and muscle function. While the primary targets are ion channels on the cell surface, resistance mechanisms in C. elegans have been linked to genes involved in protein trafficking pathways, suggesting that the transport and localization of these channel proteins are critical for drug sensitivity. biorxiv.org

Comparative Analysis of Monosaccharide versus Disaccharide Avermectin Activity Profiles (Mechanistic Focus)

The structural difference between this compound and its corresponding disaccharide, Avermectin B1a (which has an oleandrose (B1235672) disaccharide at the C-13 position), influences their biological activity profiles, although both target the same receptors. uu.nlkitasato-u.ac.jp The disaccharide moiety is generally considered important for the high potency of avermectins like ivermectin. kitasato-u.ac.jp

Studies comparing the activity of monosaccharide and disaccharide avermectins have yielded nuanced results. While the disaccharide forms are often more potent against a broad range of parasites, the monosaccharide is not merely a less active version. oup.comoup.com For example, in tests against the cat flea, a monosaccharide derivative was among the most potent compounds tested, and the data indicated that neither the presence nor the number of sugar units was definitively critical for activity against this specific insect. oup.comoup.com

Table of Compound Names

| Compound Name |

| This compound |

| Avermectin |

| Avermectin A1a |

| Avermectin B1a |

| Avermectin B2 |

| Abamectin |

| Doramectin |

| Eprinomectin |

| Ivermectin |

| Ivermectin-B1a |

| Milbemycin D |

| Moxidectin |

| Selamectin (B66261) |

| Glutamate |

| Gamma-Aminobutyric Acid (GABA) |

| Oleandrose |

Chemical Modification and Derivatization Strategies

Semisynthetic Approaches to Avermectin (B7782182) Monosaccharide Analogues

The generation of avermectin monosaccharide analogues largely relies on semisynthetic modifications of the parent avermectin molecule. A primary step in many synthetic routes is the conversion of avermectin disaccharides into their corresponding monosaccharides through controlled hydrolysis. google.com This process provides the foundational monosaccharide structure, which can then be subjected to further derivatization.

One notable approach involves the protection of the 5-hydroxy group to enable specific reactions at other positions, such as the 4'- or 23-hydroxyl groups. google.com The 4'-hydroxy group is generally more reactive than the 23-hydroxy group, allowing for sequential modifications. google.com For instance, after protecting the 5-hydroxy group, novel substituents can be introduced at the 4'-position. google.com

Furthermore, semisynthetic strategies have led to the creation of commercially significant avermectin derivatives. Selamectin (B66261), for example, is a semisynthetic monosaccharide derivative of doramectin. allenpress.comnih.gov The development of such analogues highlights the importance of the monosaccharide core in creating new therapeutic agents. allenpress.com Researchers have also explored the synthesis of 4″-alkylidene avermectin derivatives and 4'-substituted analogues, which have shown potent insecticidal activities. researchgate.net These syntheses often involve nucleophilic addition to an intermediate, demonstrating the versatility of the avermectin monosaccharide scaffold in generating a diverse range of derivatives. researchgate.net

Hydrolysis and Degradation Pathways Yielding Monosaccharide Derivatives

The stability of the avermectin molecule is significantly influenced by environmental conditions, with hydrolysis being a key degradation pathway. srce.hr Exposure to mild acidic conditions can lead to the cleavage of the glycosidic bonds, resulting in the formation of monosaccharide and aglycone derivatives. srce.hr Specifically, acid-catalyzed hydrolysis can selectively remove the disaccharide moiety to yield the monosaccharide. google.com

The concentration of the acid plays a crucial role in the product distribution. For instance, treatment with lower concentrations of sulfuric acid (0.01–0.1% H₂SO₄) tends to favor the formation of monosaccharide derivatives, while higher concentrations (1–10% H₂SO₄) promote the formation of the aglycone. A detailed study demonstrated that hydrolysis of avermectin in aqueous tetrahydrofuran (B95107) containing 10% concentrated H₂SO₄ yielded a mixture of the monosaccharide and the aglycone, which could then be separated. researchgate.net In contrast, alkaline hydrolysis typically leads to epimerization rather than glycosidic cleavage. srce.hr

These degradation products, including the monosaccharide, are known to lack the potent anthelmintic actions of the parent avermectin. srce.hr Understanding these degradation pathways is critical not only for designing stable formulations but also for the controlled synthesis of monosaccharide derivatives for further chemical modification.

Regioselective Functionalization and Structural Elucidation of Novel Analogues

Regioselective functionalization is a key strategy for creating novel avermectin monosaccharide analogues with tailored properties. This involves selectively modifying specific hydroxyl groups on the monosaccharide moiety. To achieve this, protection of certain hydroxyl groups is often necessary to direct reactions to the desired site. google.com For example, the 5-hydroxy group can be protected using reagents like tert-butyldimethylsilyl (TBS) chloride to allow for modifications at other positions. google.com

Organocatalysis has emerged as a powerful tool for the regioselective acylation of carbohydrates, including the monosaccharide portion of avermectins. acs.orgnih.gov Chiral pyridine (B92270) derivatives have been successfully used to selectively modify the C4'-OH group of avermectin B2a. nih.gov This approach allows for the introduction of various functional groups with high regioselectivity. acs.org

The structural elucidation of these novel analogues is heavily reliant on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the structures of the synthesized compounds. google.comresearchgate.net For instance, the structures of aglycons and methoxyaglycons derived from acid-catalyzed methanolysis were determined using 1H and 13C NMR and mass spectra. researchgate.net Similarly, the structures of newly synthesized 4'- and 23-substituted derivatives were confirmed by mass and NMR spectra. google.com High-resolution LCMS and NMR are also employed to identify major degradation products. researchgate.net

Structure-Activity Relationship Studies at the Monosaccharide Moiety (Mechanistic/SAR Focus)

Structure-activity relationship (SAR) studies of the avermectin monosaccharide moiety have revealed critical insights into the features that govern biological activity. While some studies suggest that there is no major potency difference between disaccharide and monosaccharide substituents at the C-13 position, others highlight the importance of the sugar moieties for activity. nih.govbiorxiv.org

Several key structural modifications at the monosaccharide and the aglycone have been shown to significantly impact potency:

C-5 Position: Analogues with a hydroxyl group at the C-5 position exhibit significantly higher activity compared to those with an oxo substituent. allenpress.comnih.gov The replacement of the oxo group with an oxime can partially restore activity, but not to the level of the hydroxyl-containing analogues. nih.gov

C-22,23 and C-25 Positions: A combination of a double bond at C-22,23 and a sec-butyl/isopropyl group at C-25 leads to superior activity. allenpress.comnih.gov In fact, one of the most potent compounds identified in a larval development assay was a monosaccharide with these features, along with a hydroxyl group at C-5. allenpress.comnih.gov

Disaccharide vs. Monosaccharide vs. Aglycone: In some insecticidal assays, the disaccharide derivatives of avermectin were found to be more potent than their corresponding monosaccharide and aglycone analogues, indicating that the complete sugar moiety can be crucial for activity in certain contexts. rsc.org Conversely, studies on red spider mites showed a significant drop in activity when comparing disaccharide and monosaccharide avermectins to their aglycones, again emphasizing the role of the sugar. biorxiv.org

Quantitative structure-activity relationship (QSAR) analyses have further suggested that factors such as the degree of branching, molecular shape and size, and the number of double bonds in avermectin analogues influence their insecticidal activity. researchgate.net These SAR findings are crucial for the rational design of new, more effective avermectin-based antiparasitic agents.

Table of Compound-Activity Relationships

| Compound/Modification | Target Organism | Activity/Potency |

|---|---|---|

| Monosaccharide vs. Disaccharide (C-13) | Haemonchus contortus | No major potency advantage for disaccharide over monosaccharide. allenpress.comnih.gov |

| C-5 Hydroxyl vs. C-5 Oxo | Haemonchus contortus | Hydroxyl analogues are several orders of magnitude more active. allenpress.comnih.gov |

| C-5 Oxo vs. C-5 Oxime | Haemonchus contortus | Oxime partially restores activity compared to oxo, but less active than hydroxyl. nih.gov |

| C-22,23 Double Bond + C-25 sec-butyl/isopropyl | Haemonchus contortus | Superior activity. allenpress.comnih.gov |

| Disaccharide vs. Monosaccharide vs. Aglycone | Tetranychus cinnabarinus | Disaccharide derivatives were more potent than monosaccharide and aglycone analogues. rsc.org |

| Disaccharide/Monosaccharide vs. Aglycone | Tetranychus urticae | Greater than ten-fold decrease in activity for the aglycone. biorxiv.org |

| Monosaccharide (C-22,23 double bond, C-5 OH, C-25 sec-butyl/isopropyl) | Haemonchus contortus | Most potent compound in the tested series. allenpress.comnih.gov |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification in Research Matrices

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and liquid chromatography-mass spectrometry (LC-MS) are the primary tools for the separation and quantification of Avermectin (B7782182) A1a monosaccharide. These methods offer the high resolution and sensitivity required to analyze this compound within complex mixtures such as fermentation broths or other biological matrices.

In a typical HPLC-DAD setup, a reversed-phase C18 column is employed with a mobile phase often consisting of a mixture of acetonitrile, methanol, and water. The separation is isocratic or gradient-based, depending on the complexity of the sample matrix. The DAD allows for the monitoring of the analyte at multiple wavelengths, which aids in both identification and purity assessment based on the UV absorption spectrum.

LC-MS and its tandem version, LC-MS/MS, provide even greater specificity and sensitivity. This is particularly valuable when dealing with very low concentrations of the analyte. The mass spectrometer can be operated in either positive or negative ion mode, with electrospray ionization (ESI) being a common interface. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used for accurate quantification.

Table 1: Exemplary Chromatographic Conditions for Avermectin Analysis

| Parameter | HPLC-DAD | LC-MS |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Methanol:Water | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | Diode Array Detector (245 nm) | Mass Spectrometer (ESI+) |

| Injection Volume | 20 µL | 5 µL |

| Column Temperature | 30 °C | 35 °C |

Spectroscopic and Spectrometric Approaches for Structural Characterization

The definitive structural elucidation of Avermectin A1a monosaccharide is accomplished through a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the accurate mass, which helps in confirming the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide insights into the connectivity of the atoms and the structure of different parts of the molecule, such as the macrocyclic lactone core and the monosaccharide unit.

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is indispensable for a complete structural assignment. ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D NMR experiments establish the connectivity between protons (COSY), between protons and their directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the unambiguous assembly of the entire molecular structure.

Application of Advanced Analytical Methods in Biosynthetic Pathway Analysis

Understanding the biosynthetic pathway of this compound in producer organisms like Streptomyces avermitilis is heavily reliant on advanced analytical methods. LC-MS is a key technique used to identify and quantify intermediates and shunt products in the fermentation broth of wild-type and genetically modified strains.

By creating gene knockouts in the avermectin biosynthetic gene cluster, researchers can block the pathway at specific steps. Subsequent analysis of the fermentation products by LC-MS allows for the identification of accumulated intermediates. Furthermore, feeding experiments with isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled acetate (B1210297) and propionate) followed by MS and NMR analysis of the resulting avermectins can trace the origin of each carbon atom in the final molecule, thereby elucidating the biosynthetic assembly line.

Purity Assessment and Impurity Profiling in Research Material

The purity of this compound research material is critical for obtaining reliable experimental data. HPLC-DAD is the standard method for purity assessment, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram.

Impurity profiling involves the identification and quantification of any related substances present in the sample. These impurities can be isomers, degradation products, or byproducts from the production process. LC-MS is particularly powerful for this purpose, as it can provide molecular weight information for unknown peaks, which aids in their tentative identification. The development of a robust impurity profiling method requires careful optimization of the chromatographic conditions to ensure the separation of all potential impurities from the main compound.

Table 2: Common Impurities in Avermectin Research Materials

| Impurity Type | Potential Source | Analytical Detection Method |

|---|---|---|

| Isomers | Biosynthesis, chemical conversion | HPLC, LC-MS |

| Degradation Products | Hydrolysis, oxidation | HPLC, LC-MS |

| Related Avermectins | Co-production in fermentation | HPLC, LC-MS |

Molecular Basis of Resistance and Environmental Fate

Mechanisms of Resistance in Invertebrate Target Organisms

Resistance to Avermectin (B7782182) A1a monosaccharide in invertebrate populations is a significant challenge in pest and parasite control. The development of resistance is a complex process involving multiple molecular mechanisms that can be broadly categorized into two main areas: modifications of the target receptor and enhanced biochemical detoxification. These mechanisms allow individual organisms to survive exposure to the compound, leading to the selection and proliferation of resistant populations over time.

Target Receptor Modifications and Their Molecular Implications

The primary mode of action for avermectins is their potent and selective interaction with specific ligand-gated ion channels in the nervous system of invertebrates. nih.gov Alterations in these target receptors are a key mechanism of resistance, reducing the binding affinity of Avermectin A1a monosaccharide and diminishing its insecticidal or anthelmintic effects.

The principal target for avermectins in arthropods and nematodes are the glutamate-gated chloride channels (GluCls). nih.govnih.gov These channels are crucial for inhibitory neurotransmission in invertebrates. This compound acts as an allosteric modulator, binding to a site on the GluCl receptor distinct from the glutamate-binding site. nih.gov This binding locks the channel in an open conformation, leading to an influx of chloride ions. The resulting hyperpolarization of the neuronal or muscle cell membrane prevents the transmission of electrical impulses, causing paralysis and eventual death of the organism. nih.gov

Resistance arises from genetic mutations in the genes encoding the subunits of these GluCl channels. nih.gov For instance, in the model nematode Caenorhabditis elegans, high-level resistance to ivermectin has been associated with concurrent mutations in three GluCl genes: Ce-avr-14, Ce-avr-15, and Ce-glc-1. biorxiv.org Similarly, mutations in GluCl genes have been identified in resistant strains of the diamondback moth, Plutella xylostella, and the two-spotted spider mite, Tetranychus urticae. nih.gov

The molecular implications of these mutations are a change in the three-dimensional structure of the receptor protein. This conformational change can reduce the binding affinity of avermectin to its target site. In some cases, resistance has been linked to a decreased number of abamectin binding sites. annualreviews.org Consequently, higher concentrations of the compound are required to elicit the same physiological effect, rendering the standard application rates ineffective against resistant individuals.

While GluCls are the primary target, avermectins can also interact with other ligand-gated ion channels, such as GABA-gated chloride channels (GABAARs), although this is generally considered a secondary mode of action in invertebrates. nih.govannualreviews.org Modifications in these receptors could also potentially contribute to resistance, though this is less well-documented than GluCl modifications.

Table 1: Examples of Target Receptor Modifications Conferring Avermectin Resistance

| Organism | Gene(s) Implicated | Receptor Type | Molecular Implication |

| Caenorhabditis elegans | Ce-avr-14, Ce-avr-15, Ce-glc-1 | Glutamate-gated chloride channel (GluCl) | High-level resistance to ivermectin. biorxiv.org |

| Plutella xylostella | GluCl genes | Glutamate-gated chloride channel (GluCl) | Reduced sensitivity to avermectins. nih.gov |

| Tetranychus urticae | GluCl genes | Glutamate-gated chloride channel (GluCl) | Reduced sensitivity to avermectins. nih.gov |

| House fly (Musca domestica) | Not specified | Altered abamectin binding sites | Decreased number of binding sites. annualreviews.orgnih.gov |

Biochemical Detoxification Pathways at the Molecular Level

In addition to target site insensitivity, enhanced metabolic detoxification is a crucial mechanism of resistance to this compound. Invertebrates have evolved complex enzyme systems to recognize and metabolize foreign compounds (xenobiotics), including pesticides. nih.gov Resistance can occur when these detoxification pathways are upregulated, leading to a more rapid breakdown and excretion of the toxicant before it can reach its target site in the nervous system. The detoxification process is generally divided into three phases. nih.gov

Phase I: Modification Phase I reactions involve the introduction or exposure of functional groups on the xenobiotic molecule, typically through oxidation, hydrolysis, or reduction. nih.gov The primary enzymes involved in the Phase I metabolism of avermectins are the cytochrome P450 monooxygenases (P450s). nih.gov Enhanced oxidative metabolism of avermectins by P450s has been identified as a resistance mechanism in a variety of arthropods, including the Colorado potato beetle (Leptinotarsa decemlineata), the tobacco whitefly (Bemisia tabaci), the diamondback moth (Plutella xylostella), and the two-spotted spider mite (Tetranychus urticae). nih.govmdpi.com Upregulation of specific P450 genes leads to an increased production of the corresponding enzymes, which can hydroxylate or otherwise modify the avermectin molecule, often rendering it less toxic.

Phase II: Conjugation Phase II reactions involve the conjugation of the modified xenobiotic with an endogenous molecule, such as glutathione or a sugar. This process increases the water solubility of the compound, facilitating its excretion. Key enzyme families involved in Phase II detoxification of avermectins include Glutathione S-transferases (GSTs) and UDP-glycosyltransferases (UGTs). nih.govmdpi.com Increased activity of GSTs has been linked to avermectin resistance in the scabies mite, Sarcoptes scabiei var. hominis, and the vegetable leafminer, Liriomyza sativae. mdpi.com

Phase III: Transport Phase III of detoxification involves the transport of the metabolized xenobiotic out of the cell. This is carried out by transmembrane efflux transporters, such as ATP-binding cassette (ABC) transporters. nih.govmdpi.com Overexpression of these transporters can contribute to resistance by actively pumping the avermectin molecule or its metabolites out of the cells, reducing its intracellular concentration at the target site.

Table 2: Enzyme Families Implicated in Avermectin Detoxification and Resistance

| Enzyme Family | Detoxification Phase | Examples of Implicated Species |

| Cytochrome P450 monooxygenases (P450s) | Phase I | Leptinotarsa decemlineata, Bemisia tabaci, Plutella xylostella, Tetranychus urticae nih.govmdpi.com |

| Glutathione S-transferases (GSTs) | Phase II | Sarcoptes scabiei var. hominis, Liriomyza sativae, Tetranychus urticae nih.govmdpi.com |

| UDP-glycosyltransferases (UGTs) | Phase II | Arthropods and nematodes nih.gov |

| Carboxylesterases (CarE) | Phase I | General insecticide resistance nih.gov |

| ATP-binding cassette (ABC) transporters | Phase III | General xenobiotic transport nih.govmdpi.com |

Environmental Transformation Pathways of this compound

The environmental fate of this compound is influenced by its physicochemical properties, which include low water solubility and a high affinity for organic matter and soil particles. nih.govnih.gov Once released into the environment, it can undergo transformation through both non-biological and biological processes.

Chemical Degradation in Non-Biological Systems

This compound is susceptible to degradation by chemical processes in the environment, primarily through hydrolysis and photolysis.

Hydrolysis: Avermectins are known to be unstable in both acidic and alkaline conditions. researchgate.net Under alkaline conditions, abamectin (a mixture of avermectin B1a and B1b) undergoes epimerization at the C-2 position. This is followed by a conversion to the more thermodynamically stable Δ2,3-isomer, which exhibits significantly reduced biological activity. researchgate.net

Photolysis: Avermectins are sensitive to light. researchgate.net The degradation of avermectins on soil and plant surfaces is significantly influenced by photodegradation. When exposed to light, avermectin B1a in thin films can form a number of degradation products, including geometric isomers and various monooxygenated derivatives. researchgate.net This rapid photodegradation is a key factor in limiting the persistence of avermectin residues on treated crops.

Microbial Transformations in Environmental Contexts

Microorganisms in the soil and water play a crucial role in the breakdown of this compound. Biodegradation is a significant pathway for the dissipation of avermectins in the environment, limiting their bioaccumulation and translocation. nih.gov

Soil microorganisms can utilize avermectins as a substrate, leading to their metabolic breakdown. The rate and extent of microbial degradation can be influenced by various environmental factors, including soil type, temperature, moisture, and the presence of other compounds. For instance, the combined application of avermectin with other pesticides like imidacloprid and carbendazim has been observed to slow down its degradation in soil, potentially by inhibiting the activity of the degrading microbial communities. nih.gov

Specific microbial transformations have been documented. For example, certain actinomycetes are capable of hydroxylating the avermectin molecule. One such transformation is the bioconversion of avermectin to 27-hydroxy-avermectin. academindex.com These transformations typically result in molecules with altered biological activity and environmental mobility. The degradation of avermectins in soil generally follows first-order kinetics, with reported half-lives varying depending on the specific conditions. nih.gov

Table 3: Summary of Environmental Transformation Pathways

| Transformation Pathway | Description | Key Factors | Resulting Products |

| Chemical Degradation | |||

| Hydrolysis | Degradation in the presence of water, accelerated by acidic or alkaline conditions. researchgate.net | pH | Epimers and isomers with reduced activity. researchgate.net |

| Photolysis | Degradation upon exposure to light. researchgate.net | Light intensity and wavelength | Geometric isomers and oxygenated derivatives. researchgate.net |

| Microbial Transformation | |||

| Biodegradation | Breakdown by soil and water microorganisms. nih.govnih.gov | Microbial population, soil conditions, presence of other chemicals. nih.gov | Metabolites such as hydroxylated forms. academindex.com |

Future Directions in Avermectin A1a Monosaccharide Research

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of avermectins in Streptomyces avermitilis is a complex process involving a polyketide synthase (PKS) for the aglycone core, followed by modifications and glycosylation steps. nih.govnih.gov The creation of Avermectin (B7782182) A1a monosaccharide involves the synthesis of the sugar dTDP-L-oleandrose and its subsequent attachment to the avermectin A1a aglycone. kitasato-u.ac.jpgenome.jp While the main gene cluster (ave) has been identified, significant gaps in knowledge remain. kitasato-u.ac.jp

Future research will likely focus on:

Identification of Uncharacterized Genes: Genetic studies have indicated that many regulatory genes and potential cyclase genes involved in avermectin biosynthesis have not yet been identified or functionally characterized. jmb.or.krresearchgate.net The precise sequence of biosynthetic events and the full suite of enzymes required are still not completely elucidated. jmb.or.kr

Biochemical Characterization of Enzymes: The majority of the protein products encoded by the ave gene cluster have not been biochemically characterized. researchgate.net Detailed enzymatic studies are needed to understand their specific roles, substrate specificities, and catalytic mechanisms, particularly for the glycosyltransferase responsible for attaching the oleandrose (B1235672) sugar.

Regulatory Network Elucidation: The biosynthesis of avermectin is tightly regulated at multiple genetic levels. jmb.or.kroup.com Beyond the known pathway-specific regulator, AveR, the broader regulatory network that controls the expression of the biosynthetic genes, including those for the monosaccharide precursor, is largely unknown and a key area for future exploration. jmb.or.kroup.com Studies using blocked mutants continue to be a valuable tool for isolating intermediates and elucidating the functions of specific enzymes in the pathway. nih.gov

Rational Design of Novel Monosaccharide Analogues with Enhanced Specificity

The oleandrose disaccharide moiety is essential for the high potency of avermectins. kitasato-u.ac.jp Altering this sugar portion offers a promising strategy for creating novel derivatives with improved properties. Rational design and combinatorial biosynthesis are powerful tools to achieve this. sciencenet.cnresearchgate.net

Key future research directions include:

Combinatorial Biosynthesis: By genetically engineering the PKS and glycosylation machinery, researchers can generate novel avermectin structures. researchgate.net This includes swapping domains within the PKS to alter the aglycone core or modifying the enzymes responsible for oleandrose biosynthesis to produce different sugar moieties for attachment. researchgate.net This approach could yield monosaccharide analogues with altered target affinity or pharmacokinetic properties.

Stereodivergent Synthesis: Chemical synthesis strategies that allow for the creation of multiple stereoisomers of the avermectin framework can be employed. acs.org Applying these principles to the monosaccharide component could generate a library of analogues for screening, helping to define the structure-activity relationships of the carbohydrate part of the molecule.

Structure-Based Design: As more structural data on the interaction between avermectins and their receptors becomes available, structure-based drug design can be used to rationally modify the monosaccharide. The goal is to design analogues that fit more precisely into the target binding pocket, potentially increasing specificity for the parasite receptor over host counterparts. nih.gov

Advanced Structural Biology Studies of Receptor-Ligand Interactions

Avermectins exert their effect by binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death. biosynth.comresearchgate.net A detailed understanding of this interaction at the atomic level is critical for designing more specific and effective drugs.

Future research will necessitate:

High-Resolution Structural Determination: While binding sites have been identified, high-resolution structures of Avermectin A1a monosaccharide in complex with its GluCl receptor are needed. nih.gov Techniques like cryo-electron microscopy (cryo-EM) are essential to visualize the precise orientation of the compound in the binding pocket and to understand how the monosaccharide moiety contributes to the interaction.

Comparative Structural Analysis: Specific binding sites for avermectins have been identified in nematodes, with studies showing these sites have a much higher affinity than those found in vertebrates. nih.gov Advanced structural studies can illuminate the differences between parasite and host receptors, providing a blueprint for designing analogues with enhanced selectivity, thereby improving the safety profile. nih.govnih.gov

Understanding Binding Kinetics: The interaction of avermectins with their receptors is complex, potentially involving a two-step mechanism where an initial reversible binding is followed by a much slower, quasi-irreversible state. nih.gov Structural biology can help to capture these different conformational states, providing a more dynamic picture of the receptor-ligand interaction and informing the design of molecules with optimized binding kinetics. stanford.edu

Development of Integrated Omics Approaches for Pathway Discovery

Integrated omics—combining genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of biological processes and is a powerful engine for discovery. dokumen.pub These approaches are being increasingly applied to S. avermitilis to enhance avermectin production and discover novel pathways. jmb.or.krnih.gov

Future research will benefit from:

Comparative Transcriptomics: This has already proven effective in identifying new genes and regulatory elements. jmb.or.kr By comparing high- and low-producing strains of S. avermitilis, researchers have identified dozens of genes outside the primary biosynthetic cluster that may be involved in avermectin production. jmb.or.kr Future studies will expand on this to map the global transcriptional response to various genetic and environmental perturbations.

Metabolomic Profiling: Metabolomics can directly measure changes in the levels of intermediates and final products, including this compound. mdpi.com One study, for instance, identified this compound as a downregulated metabolite in lambs supplemented with a specific feed additive, demonstrating the ability of this technique to track the compound in complex biological systems. mdpi.com Integrating metabolomics with transcriptomics can link gene expression changes to metabolic outputs, providing a clearer picture of pathway flux and regulation. mdpi.commdpi.com

Global Regulator Identification: Transcriptomic analyses have revealed that some regulatory genes, such as aveI, have global effects, influencing not only avermectin biosynthesis but also other secondary metabolite pathways and primary metabolism. oup.comnih.govresearchgate.net An integrated omics approach can help to fully characterize the regulons of these global regulators, revealing how the cell coordinates carbon flux between primary and secondary metabolism to support the synthesis of complex molecules like this compound. oup.comnih.gov

Q & A

Q. How is the structural identity of Avermectin A1a monosaccharide confirmed in experimental settings?

Methodological guidance:

- Utilize spectroscopic techniques such as infrared (IR) spectroscopy to confirm functional groups (e.g., acetylated amino groups) and high-performance liquid chromatography (HPLC) to verify retention times against reference standards .

- For novel derivatives, combine nuclear magnetic resonance (NMR) with mass spectrometry (MS) to resolve stereochemical ambiguities and validate molecular formulas .

- Reference USP guidelines for comparative assays, ensuring alignment with established purity thresholds (e.g., ≥90% Component B1a) .

Q. What experimental protocols are recommended for synthesizing this compound derivatives?

Methodological guidance:

- Follow total synthesis routes pioneered by Danishefsky et al., emphasizing regioselective modifications (e.g., 4’’-acetylamino group) and chiral resolution steps .

- Optimize fermentation conditions for actinomycete strains (e.g., MA-4680T) to enhance yield of minor homologs (e.g., A1b) while minimizing impurities .

- Validate synthetic pathways using orthogonal analytical methods (e.g., HPLC-MS, optical rotation measurements) to ensure compliance with pharmacopeial standards .

Q. How should researchers design assays to assess Avermectin A1a’s bioactivity against nematodes?

Methodological guidance:

- Employ in vivo models (e.g., Nematospiroides dubius-infected mice) with standardized infection protocols to measure anthelmintic efficacy .

- Quantify dose-response relationships using LC-MS/MS to correlate plasma concentrations with parasitological outcomes .

- Include controls for solvent effects (e.g., dimethylacetamide) and validate statistical power through pre-experimental sample size calculations .

Advanced Research Questions

Q. What strategies resolve discrepancies in bioactivity data between Avermectin A1a homologs (e.g., A1a vs. A1b)?

Methodological guidance:

- Conduct structure-activity relationship (SAR) studies to isolate the impact of structural variations (e.g., methyl vs. ethyl groups at C25) on receptor binding .

- Perform molecular dynamics simulations to model interactions with glutamate-gated chloride channels, identifying critical residues influencing potency .

- Address batch-to-batch variability by standardizing fermentation and purification protocols, as minor impurities (e.g., B1b) can skew bioassay results .

Q. How can researchers optimize stability studies for Avermectin A1a under varying storage conditions?

Methodological guidance:

- Design accelerated degradation experiments (e.g., 40°C/75% RH) and monitor degradation products via HPLC-DAD/UV to identify susceptibility to hydrolysis or oxidation .

- Quantify residual solvents (e.g., acetonitrile, isopropyl acetate) using gas chromatography (GC) to ensure compliance with ICH guidelines (≤10 ppm for heavy metals) .

- Validate antioxidant efficacy (e.g., BHT) through long-term stability trials, correlating antioxidant concentration with preservation of enantiomeric purity .

Q. What analytical approaches mitigate challenges in quantifying Avermectin A1a in complex matrices (e.g., soil, biological fluids)?

Methodological guidance:

- Develop QuEChERS-based extraction protocols coupled with UHPLC-MS/MS to enhance recovery rates and minimize matrix interference .

- Apply isotope dilution assays (e.g., ¹³C-labeled internal standards) to correct for ionization suppression/enhancement in biological samples .

- Validate method robustness via inter-laboratory comparisons and adherence to FDA guidelines for complex generics .

Data Presentation and Reproducibility

Q. How should researchers report conflicting data on Avermectin A1a’s environmental persistence?

Methodological guidance:

- Use meta-analysis frameworks to reconcile differences in half-life measurements, accounting for variables like soil pH, microbial activity, and analytical sensitivity .

- Provide raw datasets (e.g., degradation kinetics) in supplementary materials with detailed metadata (e.g., temperature, humidity) to enable replication .

- Apply Bayesian statistical models to quantify uncertainty and identify outliers in multi-study comparisons .

Q. What criteria ensure reproducibility in synthesizing and characterizing Avermectin A1a derivatives?

Methodological guidance:

- Document synthetic procedures in step-by-step protocols with explicit reaction conditions (e.g., solvent ratios, catalyst loadings) .

- Share NMR spectral data (¹H, ¹³C, DEPT) and chromatograms in open-access repositories to facilitate peer validation .

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all experimental outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.